molecular formula C14H23NOSi B11863736 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one CAS No. 88761-33-5

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B11863736
CAS No.: 88761-33-5
M. Wt: 249.42 g/mol
InChI Key: RBMPVSXRBPJSDK-UHFFFAOYSA-N
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Description

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring. This particular compound is characterized by the presence of a propyl group at the 7th position, a trimethylsilyl group at the 6th position, and a dihydroindolizinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The initial step involves the cyclization of a suitable precursor, such as a pyridine derivative, to form the indolizine core.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.

    Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of novel materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound without the propyl and trimethylsilyl groups.

    6-Trimethylsilylindolizine: Similar structure but without the propyl group.

    7-Propylindolizine: Similar structure but without the trimethylsilyl group.

Uniqueness

7-Propyl-6-(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is unique due to the presence of both the propyl and trimethylsilyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88761-33-5

Molecular Formula

C14H23NOSi

Molecular Weight

249.42 g/mol

IUPAC Name

7-propyl-6-trimethylsilyl-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C14H23NOSi/c1-5-7-11-10-12-8-6-9-15(12)14(16)13(11)17(2,3)4/h10H,5-9H2,1-4H3

InChI Key

RBMPVSXRBPJSDK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C

Origin of Product

United States

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